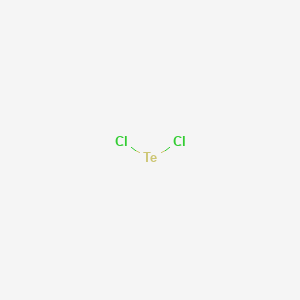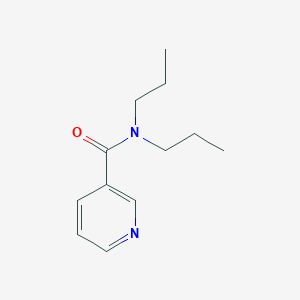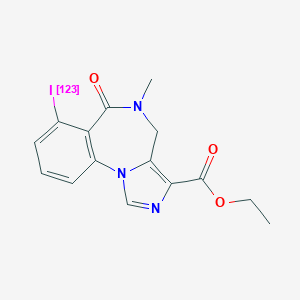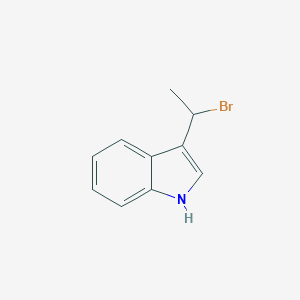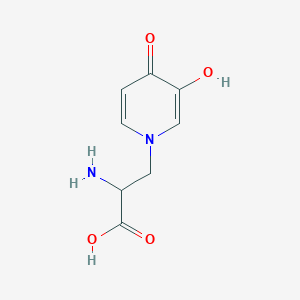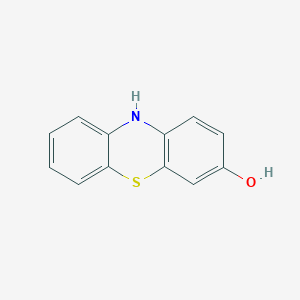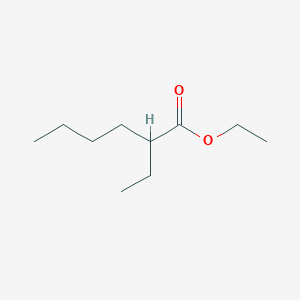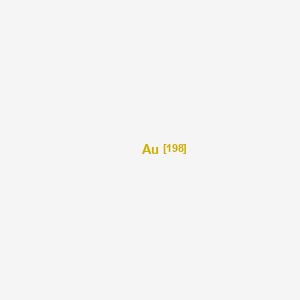
Gold (198Au) colloidal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold colloidal (198Au) is a type of gold nanoparticle that has been extensively studied for its unique properties and potential applications in various fields. It is a colloidal suspension of gold nanoparticles, typically ranging in size from 1-100 nm, stabilized by a surfactant or polymer. In recent years, the synthesis and characterization of gold colloidal have been extensively investigated, and the potential applications of these nanoparticles in various fields, including medicine, biology, and materials science, have been explored.
Mecanismo De Acción
The mechanism of action of gold colloidal depends on its size, shape, and surface chemistry. The small size of gold nanoparticles allows them to penetrate cells and tissues, and their high surface area-to-volume ratio makes them highly reactive. The surface chemistry of gold colloidal can be modified to target specific cells or tissues, which can enhance their therapeutic or diagnostic properties. The mechanism of action of gold colloidal in cancer therapy involves the selective targeting of cancer cells and the induction of cell death through various mechanisms, including apoptosis, necrosis, and autophagy.
Efectos Bioquímicos Y Fisiológicos
Gold colloidal has been shown to exhibit low toxicity and high biocompatibility, making it suitable for use in biomedical applications. In vivo studies have shown that gold colloidal can be cleared from the body through the liver and kidneys, and that it does not accumulate in vital organs. Gold colloidal has also been shown to exhibit antioxidant and anti-inflammatory properties, which can be beneficial in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using gold colloidal in lab experiments include their high stability, reproducibility, and ease of synthesis. Gold colloidal can be synthesized using simple and cost-effective methods, and their properties can be easily tuned by varying the synthesis conditions. The limitations of using gold colloidal in lab experiments include their potential toxicity, which can affect the accuracy of the results, and their potential interference with other biological processes.
Direcciones Futuras
The future directions for research on gold colloidal include the development of new synthesis methods, the optimization of their properties for specific applications, and the investigation of their potential toxicity and safety. The use of gold colloidal in combination with other therapeutic agents, such as drugs or antibodies, is also an area of active research. In addition, the use of gold colloidal in the diagnosis and treatment of various diseases, including cancer and infectious diseases, is an area of great interest.
Métodos De Síntesis
The synthesis of gold colloidal involves the reduction of gold ions to form gold nanoparticles. Various methods have been developed for the synthesis of gold colloidal, including chemical reduction, electrochemical reduction, photochemical reduction, and biological synthesis. Chemical reduction involves the reduction of gold ions using a reducing agent, such as sodium borohydride or citrate. Electrochemical reduction involves the reduction of gold ions using an electric current. Photochemical reduction involves the reduction of gold ions using light. Biological synthesis involves the use of microorganisms, such as bacteria or fungi, to reduce gold ions to form gold nanoparticles.
Aplicaciones Científicas De Investigación
Gold colloidal has been extensively studied for its potential applications in various fields, including medicine, biology, and materials science. In medicine, gold colloidal has been investigated for its potential use in cancer therapy, drug delivery, and imaging. In biology, gold colloidal has been studied for its potential use in biosensing, bioimaging, and gene therapy. In materials science, gold colloidal has been explored for its potential use in catalysis, electronics, and energy conversion.
Propiedades
Número CAS |
10043-49-9 |
|---|---|
Nombre del producto |
Gold (198Au) colloidal |
Fórmula molecular |
Au |
Peso molecular |
197.968244 g/mol |
Nombre IUPAC |
gold-198 |
InChI |
InChI=1S/Au/i1+1 |
Clave InChI |
PCHJSUWPFVWCPO-OUBTZVSYSA-N |
SMILES isomérico |
[198Au] |
SMILES |
[Au] |
SMILES canónico |
[Au] |
Otros números CAS |
10043-49-9 |
Sinónimos |
198Au radioisotope Au-198 radioisotope Gold-198 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
